![molecular formula C14H12BrN3O B4329205 4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol](/img/structure/B4329205.png)
4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol
Übersicht
Beschreibung
4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol, also known as BI-2536, is a small molecule inhibitor that selectively targets polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a crucial role in regulating cell division and is overexpressed in many types of cancer. BI-2536 has been extensively studied for its potential as an anti-cancer agent.
Wirkmechanismus
4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol selectively inhibits PLK1, which is involved in regulating cell division. PLK1 inhibition disrupts the proper formation of the mitotic spindle, leading to cell cycle arrest and ultimately cell death.
Biochemical and physiological effects:
4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. It also inhibits angiogenesis, the process by which tumors develop new blood vessels to support their growth. In addition, 4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol has been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol has been widely used in preclinical studies to investigate its potential as an anti-cancer agent. Its selectivity for PLK1 makes it a useful tool for studying the role of this kinase in cancer biology. However, its potency and specificity may vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several potential future directions for research on 4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol. One area of interest is the development of combination therapies that include 4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol with other anti-cancer agents. Another area of focus is the development of biomarkers that can predict which patients are most likely to respond to 4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol treatment. Finally, there is ongoing research into the development of more potent and selective PLK1 inhibitors.
Wissenschaftliche Forschungsanwendungen
4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol has been studied extensively in preclinical and clinical trials for its potential as an anti-cancer agent. It has shown promising results in inhibiting tumor growth and inducing cell death in various types of cancer, including breast, lung, and prostate cancer.
Eigenschaften
IUPAC Name |
4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O/c15-11-4-5-13(19)10(6-11)7-16-12-3-1-2-9-8-17-18-14(9)12/h1-6,8,16,19H,7H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFTWRCBDZRFGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NCC3=C(C=CC(=C3)Br)O)NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.